Methyl cyclopentanecarboxylate CAS number
Methyl cyclopentanecarboxylate CAS number
An In-depth Technical Guide to Methyl Cyclopentanecarboxylate (B8599756)
CAS Number: 4630-80-2
This technical guide provides a comprehensive overview of methyl cyclopentanecarboxylate, a significant organic compound in various research and industrial applications. The document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis.
Chemical Identity and Structure
Methyl cyclopentanecarboxylate is an organic ester derived from cyclopentanecarboxylic acid and methanol (B129727).[1] It is characterized by a five-membered cyclopentane (B165970) ring attached to a methoxycarbonyl group.[1] This structure imparts properties that make it a useful intermediate in organic synthesis and a component in fragrance formulations.[1][2]
| Identifier | Value |
| CAS Number | 4630-80-2[1][3][4][5][6] |
| Molecular Formula | C₇H₁₂O₂[1][3][4][5][7] |
| Molecular Weight | 128.17 g/mol [3][6][7] |
| IUPAC Name | Methyl cyclopentanecarboxylate |
| Synonyms | Cyclopentanecarboxylic acid methyl ester, 1-(Methoxycarbonyl)cyclopentane, Methyl cyclopentanoate[1][4][6] |
| InChI Key | IIHIJFJSXPDTNO-UHFFFAOYSA-N[1][4][5][6] |
| SMILES | C(OC)(=O)C1CCCC1[1] |
Physicochemical Properties
Methyl cyclopentanecarboxylate is a colorless to nearly colorless liquid with a characteristic pleasant, fruity odor.[1][2] It is soluble in organic solvents but has limited solubility in water.[2]
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[6] |
| Melting Point | 77-78°C[6][8] |
| Boiling Point | 81-82°C at 5 mmHg[6][8] |
| Density | 1.014 g/cm³[6][8] |
| Refractive Index (n²⁵D) | 1.4341 - 1.4360[6][8][9] |
| Flash Point | 81-82°C at 5 mmHg[6][8] |
| Storage Temperature | Room Temperature, sealed in a dry environment[6] |
Safety and Handling
Methyl cyclopentanecarboxylate is classified as a flammable liquid and vapor. It is also considered harmful if swallowed.[7][10] Proper safety precautions, including the use of personal protective equipment, are essential when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Warning | H226: Flammable liquid and vapor[6] |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[7][10] |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7][11]
-
P233: Keep container tightly closed.[6]
-
P240: Ground/bond container and receiving equipment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][11]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[6]
Applications
Due to its chemical properties and pleasant odor, methyl cyclopentanecarboxylate finds use in several areas:
-
Fragrance and Flavoring: It is utilized as a flavoring agent and in the fragrance industry to impart a fruity scent.[1][2]
-
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.[1][2]
-
Pharmaceutical Intermediate: It is an important intermediate in the synthesis of pharmaceuticals, such as the Janus kinase inhibitor, Ruxolitinib.[2][8]
-
Research: In laboratory settings, it is used in studies related to enzyme inhibition, including serine proteases, and has been investigated for its anti-inflammatory and anti-cancer properties.[12]
Experimental Protocols
Synthesis via Favorskii Rearrangement
A common method for preparing methyl cyclopentanecarboxylate is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[9]
Methodology:
-
A suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[9]
-
A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 ml) is added dropwise to the stirred suspension over approximately 40 minutes, regulating the exothermic reaction by the rate of addition.[9]
-
After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.[9]
-
The mixture is then cooled, and water is added to dissolve the salts.[9]
-
The ethereal layer is separated, and the aqueous layer is extracted twice with 50 ml portions of ether.[9]
-
The combined ethereal solutions are washed successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[9]
-
The ether solution is dried over magnesium sulfate, filtered, and the ether is removed by distillation.[9]
-
The crude ester is purified by fractional distillation to yield methyl cyclopentanecarboxylate (72-78 g).[9]
Synthesis from Cyclopentanecarboxylic Acid
An alternative synthesis involves the esterification of cyclopentanecarboxylic acid.[6]
Methodology:
-
Cyclopentanecarboxylic acid (87.6 mmol) is dissolved in anhydrous dichloromethane (B109758) (100 mL) in an oven-dried flask.[6]
-
Oxalyl chloride (105.1 mmol) is added dropwise, followed by 2 drops of DMF as a catalyst. The reaction proceeds for 7 hours.[6]
-
The mixture is concentrated under vacuum.[6]
-
The residue is dissolved in methanol (25 mL) and the reaction is continued for 19 hours.[6]
-
After the reaction is complete, the mixture is again concentrated under vacuum.[6]
-
The residue is redissolved in dichloromethane (100 mL) and washed sequentially with saturated sodium bicarbonate solution and brine.[6]
-
The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated.[6]
-
The final product is purified by simple distillation to afford methyl cyclopentanecarboxylate as a colorless oil (85% yield).[6]
Visualizations
The following diagrams illustrate the chemical classification and a typical synthesis workflow for methyl cyclopentanecarboxylate.
Caption: Figure 1: Chemical Classification of Methyl Cyclopentanecarboxylate.
Caption: Figure 2: Workflow for Synthesis via Favorskii Rearrangement.
References
- 1. CAS 4630-80-2: Methyl cyclopentanecarboxylate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 5. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 6. METHYL CYCLOPENTANECARBOXYLATE | 4630-80-2 [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Methyl cyclopentane carboxylate | 4630-80-2 | FM10248 [biosynth.com]
